molecular formula C9H13F3 B8155376 1-(Trifluoromethyl)-4-vinylcyclohexane

1-(Trifluoromethyl)-4-vinylcyclohexane

Cat. No.: B8155376
M. Wt: 178.19 g/mol
InChI Key: HJLVTQBPUYZIOY-UHFFFAOYSA-N
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Description

1-(Trifluoromethyl)-4-vinylcyclohexane is an organic compound characterized by the presence of a trifluoromethyl group (-CF₃) and a vinyl group (-CH=CH₂) attached to a cyclohexane ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior of the compound. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Trifluoromethyl)-4-vinylcyclohexane typically involves the introduction of the trifluoromethyl group and the vinyl group onto a cyclohexane ring. One common method is the radical trifluoromethylation of a vinylcyclohexane precursor. This process can be achieved using reagents such as trifluoromethyl iodide (CF₃I) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under UV light .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(Trifluoromethyl)-4-vinylcyclohexane can undergo various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO₄).

    Reduction: The vinyl group can be hydrogenated to form the corresponding alkane using hydrogen gas (H₂) and a palladium catalyst (Pd/C).

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one of the fluorine atoms.

Common Reagents and Conditions

    Oxidation: m-CPBA, OsO₄

    Reduction: H₂, Pd/C

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: Epoxides, diols

    Reduction: Saturated cyclohexane derivatives

    Substitution: Substituted trifluoromethyl derivatives

Mechanism of Action

The mechanism of action of 1-(Trifluoromethyl)-4-vinylcyclohexane is largely influenced by the trifluoromethyl group. This group can interact with various molecular targets, including enzymes and receptors, by altering the electronic environment of the compound. The trifluoromethyl group can enhance the binding affinity of the compound to its target by increasing lipophilicity and metabolic stability . Additionally, the vinyl group can participate in covalent bonding with nucleophilic sites on proteins or other biomolecules, further modulating the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 1-(Trifluoromethyl)-4-methylcyclohexane
  • 1-(Trifluoromethyl)-4-ethylcyclohexane
  • 1-(Trifluoromethyl)-4-propylcyclohexane

Uniqueness

1-(Trifluoromethyl)-4-vinylcyclohexane is unique due to the presence of both the trifluoromethyl and vinyl groups. The trifluoromethyl group imparts significant electron-withdrawing properties, while the vinyl group provides a site for further chemical modifications. This combination of functional groups makes the compound highly versatile in various chemical reactions and applications .

Properties

IUPAC Name

1-ethenyl-4-(trifluoromethyl)cyclohexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13F3/c1-2-7-3-5-8(6-4-7)9(10,11)12/h2,7-8H,1,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJLVTQBPUYZIOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CCC(CC1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13F3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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